Cas no 1235701-67-3 ((2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide)

(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide structure
1235701-67-3 structure
商品名:(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide
CAS番号:1235701-67-3
MF:C17H15F3N2O2S
メガワット:368.373413324356
CID:6120231
PubChem ID:49694477

(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • (2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide
    • Benzeneacetamide, 4-[[1-oxo-3-(2-thienyl)-2-propen-1-yl]amino]-N-(2,2,2-trifluoroethyl)-
    • F5097-2465
    • (E)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-thiophen-2-ylprop-2-enamide
    • (2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
    • (E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide
    • AKOS024497908
    • 1235701-67-3
    • N-(4-(2-Oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide
    • VU0635429-1
    • インチ: 1S/C17H15F3N2O2S/c18-17(19,20)11-21-16(24)10-12-3-5-13(6-4-12)22-15(23)8-7-14-2-1-9-25-14/h1-9H,10-11H2,(H,21,24)(H,22,23)
    • InChIKey: OLQDGUCRUOTIFV-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(NCC(F)(F)F)=O)=CC=C(NC(=O)C=CC2SC=CC=2)C=C1

計算された属性

  • せいみつぶんしりょう: 368.08063339g/mol
  • どういたいしつりょう: 368.08063339g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 489
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.369±0.06 g/cm3(Predicted)
  • ふってん: 595.2±50.0 °C(Predicted)
  • 酸性度係数(pKa): 13.19±0.70(Predicted)

(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5097-2465-2μmol
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
2μmol
$57.0 2023-09-10
Life Chemicals
F5097-2465-10mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
10mg
$79.0 2023-09-10
Life Chemicals
F5097-2465-15mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
15mg
$89.0 2023-09-10
Life Chemicals
F5097-2465-10μmol
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
10μmol
$69.0 2023-09-10
Life Chemicals
F5097-2465-25mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
25mg
$109.0 2023-09-10
Life Chemicals
F5097-2465-40mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
40mg
$140.0 2023-09-10
Life Chemicals
F5097-2465-20μmol
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
20μmol
$79.0 2023-09-10
Life Chemicals
F5097-2465-30mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
30mg
$119.0 2023-09-10
Life Chemicals
F5097-2465-1mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
1mg
$54.0 2023-09-10
Life Chemicals
F5097-2465-4mg
(2E)-3-(thiophen-2-yl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)prop-2-enamide
1235701-67-3
4mg
$66.0 2023-09-10

(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide 関連文献

(2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamideに関する追加情報

Introduction to Compound with CAS No. 1235701-67-3 and Product Name: (2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide

Compound with the CAS number 1235701-67-3 and the product name (2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide represents a significant advancement in the field of chemical and biomedical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various therapeutic areas. The detailed exploration of this molecule not only highlights its chemical composition but also delves into its biological activities and the latest research findings that underscore its significance.

The molecular structure of this compound is highly intricate, featuring a blend of aromatic and heterocyclic rings that contribute to its distinctive chemical profile. The presence of a thiophen-2-yl moiety and a (2E)-3-(thiophen-2-yl) substituent plays a crucial role in determining its reactivity and interaction with biological targets. Additionally, the incorporation of a 4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl group introduces additional functional diversity, enabling a wide range of potential applications.

In recent years, there has been growing interest in the development of novel compounds that exhibit potent biological activities. The compound in question has been extensively studied for its potential as an inhibitor of various enzymes and receptors involved in critical biological pathways. Preliminary studies have demonstrated that it possesses remarkable efficacy in modulating these pathways, making it a promising candidate for further development.

One of the most intriguing aspects of this compound is its ability to interact with multiple targets simultaneously. This multitarget engagement approach has been recognized as a key strategy in the development of effective therapeutics. By simultaneously modulating several key enzymes and receptors, this compound holds the potential to address complex diseases more comprehensively. This multifaceted activity is particularly relevant in the context of drug discovery, where targeting multiple pathways can lead to synergistic effects that enhance therapeutic outcomes.

The synthesis of this compound involves a series of well-defined chemical reactions that highlight the expertise required to produce such molecules. The process begins with the formation of the core thiophene ring, followed by the introduction of the prop-2-enamide moiety. Subsequent steps involve the functionalization of the phenyl ring with the carbamoylmethyl group derived from 2,2,2-trifluoroethanol. Each step in this synthesis is meticulously designed to ensure high yield and purity, which are essential for subsequent biological evaluation.

The biological evaluation of this compound has revealed several promising properties. In vitro studies have shown that it exhibits significant inhibitory activity against various enzymes associated with inflammatory responses and cancer progression. For instance, it has demonstrated potent activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, it has shown inhibitory effects on kinases involved in cell signaling pathways that are often dysregulated in cancer cells.

The structural features of this compound contribute to its observed biological activities. The presence of the thiophene ring enhances its binding affinity to certain biological targets by providing a suitable aromatic environment for interaction. Furthermore, the electron-withdrawing nature of the trifluoromethyl group enhances its metabolic stability and bioavailability. These properties make it an attractive candidate for further development as a therapeutic agent.

In recent research endeavors, this compound has been explored for its potential applications in treating neurological disorders. Studies have indicated that it can modulate neurotransmitter release and receptor activity, suggesting its utility in conditions such as Alzheimer's disease and Parkinson's disease. The ability to interact with multiple neurotransmitter systems makes it a versatile tool for investigating complex neurological pathways.

The development of novel drug candidates often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. This compound has undergone several preclinical studies to evaluate its pharmacokinetic properties, toxicity profiles, and therapeutic potential. These studies have provided valuable insights into its behavior within biological systems and have identified optimal dosing regimens for future clinical trials.

The future prospects for this compound are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Advances in computational chemistry and molecular modeling are being leveraged to design derivatives with enhanced activity and reduced side effects. These computational approaches complement traditional experimental methods by providing rapid screening platforms for identifying promising candidates.

In conclusion, Compound with CAS No. 1235701-67-3 and product name (2E)-3-(thiophen-2-yl)-N-(4-{(2,2,2-trifluoroethyl)carbamoylmethyl}phenyl)prop-2-enamide represents a significant advancement in chemical and biomedical research. Its unique structural features contribute to its remarkable biological activities, making it a promising candidate for further development as a therapeutic agent. Ongoing research efforts are aimed at optimizing its pharmacological properties and exploring new applications across various therapeutic areas.

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